molecular formula C13H19N3O2 B11800548 N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B11800548
M. Wt: 249.31 g/mol
InChI Key: NEXYUKFPXLLHIF-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide: is a synthetic organic compound with a complex structure It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multiple steps:

    Formation of the Cinnoline Core: The initial step involves the construction of the cinnoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.

    Oxidation and Functionalization: The final steps involve oxidation to introduce the keto group and functionalization to attach the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the keto group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide N-oxide.

    Reduction: N,N-Diethyl-3-hydroxy-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mode of action.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-oxo-2,3-dihydroquinoxaline-6-carboxamide
  • N,N-Diethyl-3-oxo-2,3,5,6-tetrahydropyridine-6-carboxamide
  • N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydroquinoline-6-carboxamide

Uniqueness

N,N-Diethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is unique due to its specific structural features, such as the hexahydrocinnoline core and the presence of both diethylamino and carboxamide groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N,N-diethyl-3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide

InChI

InChI=1S/C13H19N3O2/c1-3-16(4-2)13(18)9-5-6-11-10(7-9)8-12(17)15-14-11/h8-9H,3-7H2,1-2H3,(H,15,17)

InChI Key

NEXYUKFPXLLHIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCC2=NNC(=O)C=C2C1

Origin of Product

United States

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